Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside
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Overview
Description
Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside is a complex organic compound that belongs to the class of glycosides It is characterized by the presence of multiple functional groups, including benzyl, acetamido, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside typically involves multiple steps. The starting material is often a glucopyranoside derivative, which undergoes a series of chemical reactions to introduce the desired functional groups. Common synthetic routes include:
Protection and Deprotection Steps: Protecting groups are used to selectively modify specific hydroxyl groups on the glucopyranoside ring.
Acetylation: Introduction of the acetamido group through acetylation reactions.
Benzylation: Benzyl groups are introduced using benzyl bromide in the presence of a base.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride derivatives under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale industrial use. the general principles of organic synthesis, including the use of automated synthesizers and optimization of reaction conditions, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or reduce the oxidation state of certain atoms.
Substitution: Nucleophilic substitution reactions can replace specific groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in inhibiting glycosylation processes in cells.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific biochemical pathways.
Industry: Utilized in the development of specialized materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside involves its interaction with specific molecular targets. It is known to inhibit glycosylation by interfering with glycosyltransferase enzymes. This inhibition disrupts the normal biosynthesis of glycoproteins, which can affect various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside: Another glycoside with similar structural features but different functional groups.
Ethyl 2-acetamido-4,6-di-O-benzyl-2,3-N,O-carbonyl-2-deoxy-1-thio-β-D-glycopyranoside: A compound used as a glycosyl donor in oligosaccharide synthesis.
Uniqueness
Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside is unique due to the presence of the sulfonyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in studies involving glycosylation inhibition and the synthesis of complex carbohydrates.
Properties
Molecular Formula |
C29H33NO8S |
---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
[5-acetamido-3-hydroxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C29H33NO8S/c1-20-13-15-24(16-14-20)39(33,34)37-19-25-27(32)28(35-17-22-9-5-3-6-10-22)26(30-21(2)31)29(38-25)36-18-23-11-7-4-8-12-23/h3-16,25-29,32H,17-19H2,1-2H3,(H,30,31) |
InChI Key |
QSYUGWSTYDHNMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OCC3=CC=CC=C3)NC(=O)C)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
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